![molecular formula C7H4ClIN2 B1465080 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-84-2](/img/structure/B1465080.png)

6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Übersicht

Beschreibung

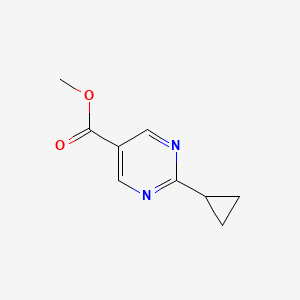

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H4ClIN2 . It is a derivative of 1H-Pyrrolo[3,2-b]pyridine .

Synthesis Analysis

The synthesis of 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine involves a reaction in N,N-dimethylformamide (DMF) with potassium hydroxide, followed by the addition of iodine .Molecular Structure Analysis

The molecular structure of 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 6-position and an iodine atom at the 3-position .Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 278.48 . The density is predicted to be 2.156 .Wissenschaftliche Forschungsanwendungen

Drug Discovery: Kinase Inhibitors

The azaindole core of 6-chloro-3-iodo-4-azaindole is a key structural motif in the design of kinase inhibitors. Kinase inhibitors are crucial in the treatment of diseases where cell signaling pathways are dysregulated. The compound’s ability to act as a bioisostere for indoles and purines makes it valuable in medicinal chemistry for optimizing drug properties like solubility, lipophilicity, and target binding .

Organic Synthesis: Building Blocks

In organic synthesis, 6-chloro-3-iodo-4-azaindole serves as a versatile building block. Its halogen atoms are reactive sites that can undergo various cross-coupling reactions, allowing for the synthesis of a wide array of derivatives. These derivatives can have potential applications in creating new materials or bioactive molecules .

Biological Research: Glucose Regulation

Compounds derived from azaindoles, including 6-chloro-3-iodo-4-azaindole, have shown potential in regulating blood glucose levels. This application is significant in the prevention and treatment of conditions such as diabetes, hyperglycemia, and other metabolic disorders .

Cancer Research: Antitumor Activity

Azaindole derivatives have been studied for their antitumor activity. The compound’s framework can be modified to target specific cancer cell lines, affecting their migration and invasion abilities. This makes it a valuable scaffold in the development of new anticancer agents .

Pharmacology: ADME-Tox Optimization

The azaindole moiety is recognized for its ability to fine-tune absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of drug candidates. This compound can be incorporated into drug molecules to improve their pharmacokinetic profiles .

Wirkmechanismus

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1. The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

The abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy. The 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, have shown potent activities against FGFR1, 2, and 3, indicating a promising future direction in cancer therapy .

Eigenschaften

IUPAC Name |

6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHSLJIBVDEWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(3,4-Dimethylbenzyl)-1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl](3-hydroxy-1-piperidinyl)methanone](/img/structure/B1465000.png)

![N-[1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B1465002.png)

![N-{2-[(3,5-dimethyl-1-adamantyl)oxy]ethyl}-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1465004.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1465006.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)